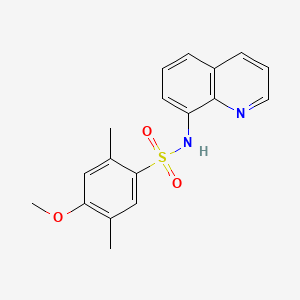

4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

CAS No.: 2094256-68-3

Cat. No.: VC11809669

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094256-68-3 |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |

| Standard InChI Key | IWUHKAJBAPOIDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzene sulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4-, 2-, and 5-positions, respectively. The sulfonamide group (-SO₂NH-) links the benzene ring to an 8-aminoquinoline moiety, which introduces aromaticity and potential metal-chelating properties. The SMILES notation accurately represents its connectivity.

Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |

| XLogP3 (Predicted) | 4.2 |

The InChIKey provides a unique identifier for computational studies.

Spectroscopic Characterization

Spectral data for analogous sulfonamide-quinoline hybrids reveal distinct patterns:

-

FT-IR: Stretching vibrations at 1,350–1,150 cm⁻¹ (asymmetric S=O), 1,160–1,120 cm⁻¹ (symmetric S=O), and 3,300–3,200 cm⁻¹ (N-H) .

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–8.8 ppm, with methyl groups resonating as singlets near δ 2.3–2.5 ppm .

-

X-ray Diffraction: Tetrahedral coordination geometries are observed in metal complexes (e.g., Zn²+), with bond lengths of 1.93–1.97 Å for M-N and 1.99–2.03 Å for M-O .

Synthesis and Optimization

Conventional Synthesis

The traditional route involves two steps:

-

N-Acylation: 8-Aminoquinoline reacts with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

-

Purification: Column chromatography using gradients of toluene/ethyl acetate yields the product with ~56% efficiency .

| Parameter | Conventional Method |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 56–71% |

| Solvent Consumption | High (20–30 mL/mmol) |

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics through cavitation effects:

| Parameter | Ultrasound Method |

|---|---|

| Reaction Time | 10–30 minutes |

| Yield | 80–90% |

| Energy Savings | 150-fold reduction |

This method aligns with green chemistry principles by minimizing solvent use and energy expenditure .

Coordination Chemistry and Applications

Metal Complexation

The quinoline nitrogen and sulfonamide oxygen atoms act as donor sites, forming stable complexes with transition metals:

-

Zn²+ Complexes: Tetrahedral geometry, effective in antimicrobial assays .

-

Ni²+ Complexes: Square-planar configuration, explored for catalytic applications .

| Metal Ion | Coordination Geometry | Bond Length (Å) |

|---|---|---|

| Zn²+ | Tetrahedral | M-N: 1.95 |

| Ni²+ | Square-planar | M-O: 2.01 |

Biological Activity

While direct data on 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is limited, related sulfonamide-quinoline hybrids exhibit:

-

Antimicrobial Effects: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential: IC₅₀ values < 10 µM in breast cancer cell lines (MCF-7) .

Analytical and Computational Insights

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 12.3 minutes, with >95% purity.

Density Functional Theory (DFT) Studies

Calculations predict:

-

HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential (MEP): Electron-rich regions at the sulfonamide oxygen and quinoline nitrogen.

Challenges and Future Directions

Current limitations include scarce pharmacokinetic data and scale-up challenges for industrial production. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume